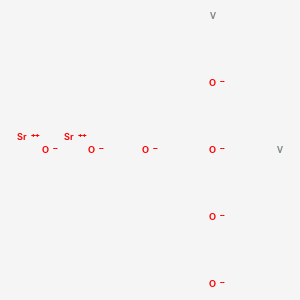
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DETAQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DETAQ is a derivative of tetrahydroisoquinoline (THIQ), which is a class of compounds that have been found to exhibit various pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood. However, it has been proposed that this compound may act as an antioxidant and a modulator of neurotransmitter systems. This compound has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, the exact pharmacokinetics of this compound have not been fully characterized, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other neurological diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use as a radioprotective agent in other types of cancer therapy. Further studies are also needed to fully understand the mechanism of action of this compound and its pharmacokinetics in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. Its neuroprotective and neurorestorative effects make it a promising candidate for further preclinical studies. However, further research is needed to fully understand its mechanism of action and pharmacokinetics in vivo.
Métodos De Síntesis
The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 205-207°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to exhibit neuroprotective and neurorestorative effects in animal models of these diseases. This compound has also been studied for its potential use as a radioprotective agent in cancer therapy.
Propiedades
IUPAC Name |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2/h7-8,13,15H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKLNIVIEFSKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588717 |
Source


|
| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214084-57-7 |
Source


|
| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














